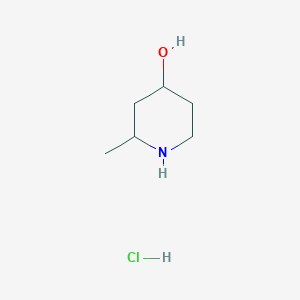

2-Methylpiperidin-4-ol hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued structural motif in the realm of bioactive compounds. nih.govnih.govresearchgate.net Its prevalence is evident in the structures of numerous natural products, pharmaceuticals, and agrochemicals. The significance of the piperidine scaffold can be attributed to several key factors that make it an attractive component for the design of new molecules.

One of the primary reasons for its widespread use is its ability to introduce favorable physicochemical properties to a molecule. The presence of the nitrogen atom allows for the formation of salts, which can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate. Furthermore, the saturated, three-dimensional nature of the piperidine ring provides a level of conformational rigidity that can be crucial for specific and high-affinity binding to biological targets. This is in contrast to flat, aromatic systems, and allows for the exploration of a greater chemical space. nbinno.com

The versatility of the piperidine scaffold is another of its key attributes. The ring can be functionalized at various positions, allowing for the systematic modification of a molecule's structure to optimize its biological activity, selectivity, and metabolic stability. This adaptability makes it an ideal building block in the synthesis of complex molecular architectures. nbinno.com The development of stereocontrolled synthetic methods for polysubstituted piperidines is a significant area of research, as the precise spatial arrangement of substituents can have a profound impact on a compound's pharmacological properties. rsc.org

The piperidine moiety is a core component in a wide array of approved drugs, demonstrating its therapeutic relevance across various disease areas. researchgate.net Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and antiarrhythmics. nih.govnih.govresearchgate.net This broad range of biological activities underscores the importance of the piperidine scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.

Overview of 2-Methylpiperidin-4-ol (B1630746) Hydrochloride as a Key Synthetic Intermediate

Within the large family of piperidine derivatives, 2-Methylpiperidin-4-ol hydrochloride has emerged as a valuable and versatile synthetic intermediate. This compound incorporates the fundamental piperidine core, with the addition of a methyl group at the 2-position and a hydroxyl group at the 4-position. These functional groups provide handles for further chemical transformations, making it a strategic starting point for the synthesis of more complex, polysubstituted piperidines.

The stereochemistry of 2-Methylpiperidin-4-ol is a critical aspect of its utility. The presence of chiral centers at the 2- and 4-positions means that the compound can exist as different stereoisomers. The ability to selectively synthesize a specific stereoisomer is of paramount importance in medicinal chemistry, as different enantiomers and diastereomers of a drug can exhibit vastly different biological activities and safety profiles. rsc.org

A notable advancement in the synthesis of this intermediate is the development of diastereoselective methods to produce specific stereoisomers. For example, a concise and highly diastereoselective strategy has been reported for the synthesis of (2S,4S)-2-methylpiperidin-4-ol. rsc.org This particular synthesis utilizes a zwitterionic bicyclic oxazolo intermediate derived from a chiral β-enaminoester. The key step involves an intramolecular non-classical Corey-Chaykovsky ring-closing reaction, which allows for the generation of new stereogenic centers with high diastereoselectivity. The final step to obtain the desired (2S,4S)-2-methylpiperidin-4-ol involves a debenzylation N-Boc protection reaction, followed by acidic treatment to yield the hydrochloride salt. rsc.org

The table below provides an overview of the key properties of different isomers of this compound, highlighting the specific details that are crucial for its application in synthesis.

| Property | (2S,4S)-2-Methylpiperidin-4-ol hydrochloride | cis-2-Methylpiperidin-4-ol hydrochloride |

| IUPAC Name | (2S,4S)-2-methylpiperidin-4-ol hydrochloride | rel-(2R,4R)-2-methylpiperidin-4-ol hydrochloride |

| CAS Number | 103539-63-5 | 1421254-85-4 |

| Molecular Formula | C6H14ClNO | C6H14CLNO |

| Molecular Weight | 151.63 g/mol | 151.63 g/mol |

| Physical Form | White to Yellow Solid | Not specified |

| Purity | 97% | 95% |

| Stereochemistry | Specific (2S,4S) configuration | Cis relative stereochemistry |

This table presents a summary of key data for different isomers of this compound.

The availability of stereochemically defined this compound provides chemists with a powerful tool for the construction of complex molecules with precise three-dimensional architectures. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the secondary amine of the piperidine ring can be readily modified through N-alkylation or acylation. The methyl group at the 2-position introduces an additional element of steric and electronic diversity.

The utility of this intermediate is exemplified in its potential as a precursor for the synthesis of a variety of bioactive compounds. The strategic incorporation of the 2-methyl-4-hydroxypiperidine motif can influence the binding affinity and selectivity of a molecule for its biological target. As the demand for novel and effective therapeutics continues to grow, the role of key synthetic intermediates like this compound in enabling the efficient and stereocontrolled synthesis of complex drug candidates will undoubtedly become even more critical.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKHDUOLFKISDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylpiperidin 4 Ol Hydrochloride and Its Derivatives

Diastereoselective Synthesis Approaches to 2-Methylpiperidin-4-ol (B1630746) Hydrochloride

The control of stereochemistry is a paramount challenge in the synthesis of polysubstituted piperidines. Diastereoselective approaches are employed to selectively generate one diastereomer over others, which is critical as different diastereomers can exhibit vastly different biological properties.

Utilization of Chiral Auxiliaries in Stereocontrolled Synthesis

A powerful strategy for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into the synthetic route. researchgate.netrsc.org This auxiliary guides the formation of new stereocenters in a predictable manner, and is subsequently removed to afford the desired enantiomerically enriched product. researchgate.net

A notable example is the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol, which utilizes (R)-(-)-2-phenylglycinol as a chiral auxiliary. dicp.ac.cnnih.gov This multistep process begins with the synthesis of chiral β-enaminoesters derived from this auxiliary. dicp.ac.cn A key step in this sequence is an intramolecular non-classical Corey-Chaykovsky ring-closing reaction of the corresponding sulfonium (B1226848) salts. This reaction proceeds with high diastereoselectivity, establishing two or three new stereogenic centers. dicp.ac.cn The stereochemical outcome is directed by the chiral auxiliary, leading to the formation of a zwitterionic bicyclic lactam intermediate. nih.gov

Subsequent transformations, including reduction and deprotection steps, ultimately yield the cis-4-hydroxy-2-methyl piperidine (B6355638). The final step involves an acidic treatment to afford the hydrochloride salt in quantitative yield. dicp.ac.cn The use of (R)-(-)-2-phenylglycinol is advantageous as it is a readily available and inexpensive chiral starting material.

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis of (2S,4S)-2-Methylpiperidin-4-ol

| Step | Description | Key Reagents/Intermediates | Stereochemical Control |

| 1 | Formation of β-enaminoester | (R)-(-)-2-phenylglycinol | Introduction of chiral auxiliary |

| 2 | Intramolecular Corey-Chaykovsky reaction | Sulfonium salt | High diastereoselectivity in ring formation |

| 3 | Reduction and deprotection | - | Retention of established stereocenters |

| 4 | Acidic workup | HCl | Formation of the hydrochloride salt |

Enantioselective Catalysis for Piperidine Ring Formation

Enantioselective catalysis offers an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries for the synthesis of chiral piperidines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent method in this context is the asymmetric hydrogenation of pyridine (B92270) derivatives. nih.gov

The direct asymmetric hydrogenation of simple pyridines is challenging due to the aromatic stability of the ring and potential catalyst inhibition by the substrate and product. dicp.ac.cn A successful strategy involves the activation of the pyridine ring by forming N-alkyl or N-benzyl pyridinium (B92312) salts. dicp.ac.cnnih.gov This enhances the reactivity of the substrate and prevents catalyst deactivation. dicp.ac.cn Chiral iridium or rhodium complexes are often employed as catalysts for this transformation. For instance, an iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been shown to produce chiral piperidines with high enantioselectivity. dicp.ac.cn The in situ generation of hydrogen bromide during the reaction can further prevent product inhibition by forming the piperidine hydrobromide salt. dicp.ac.cn

Another approach involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts, using a hydrogen source like a formic acid/triethylamine mixture. dicp.ac.cn This method has been successfully applied to the synthesis of a variety of chiral piperidines. dicp.ac.cn While not explicitly detailed for 2-methyl-4-hydroxypyridine, these catalytic systems provide a powerful framework for accessing chiral 2-substituted piperidines, which could be adapted for the synthesis of 2-methylpiperidin-4-ol.

Multistep Reaction Sequences for Complex Piperidine Architectures

The 2-methylpiperidin-4-ol core is a versatile scaffold for the construction of more elaborate and biologically active molecules. Multistep reaction sequences are designed to introduce additional functional groups and stereocenters onto this core, leading to complex piperidine architectures.

The synthesis of (2S,4S)-2-methylpiperidin-4-ol itself, as described previously using a chiral auxiliary, is a prime example of a multistep sequence. dicp.ac.cn This pathway involves the sequential formation of new bonds and stereocenters, culminating in the desired product. dicp.ac.cnnih.gov Beyond the synthesis of the core structure, further derivatization can lead to a diverse range of compounds. For instance, the hydroxyl and amine functionalities of 2-methylpiperidin-4-ol serve as handles for subsequent reactions.

An illustrative multistep synthesis starting from a related piperidine precursor involves the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines via an acid-mediated 6-endo-trig cyclization of amine-substituted enones. rsc.org This 4-oxopiperidine can then be stereoselectively reduced to the corresponding 4-hydroxypiperidine. The resulting substituted piperidin-4-ol can be a key intermediate in the total synthesis of natural products like the quinolizidine (B1214090) alkaloid (+)-myrtine and the piperidine alkaloid (-)-solenopsin A. rsc.org These syntheses highlight how a foundational piperidine structure can be elaborated through a carefully planned sequence of reactions to achieve complex target molecules.

Functional Group Transformations and Reductions in the Piperidine Core

Functional group transformations are essential for modifying the piperidine core and introducing desired chemical properties. researchgate.net These transformations can include oxidation, reduction, and the interconversion of various functional groups.

In the context of 2-methylpiperidin-4-ol synthesis, a key transformation is the reduction of a carbonyl group to a hydroxyl group. For example, the synthesis of 2,6-disubstituted-4-oxopiperidines can be followed by a stereoselective reduction of the ketone to yield the corresponding 4-hydroxypiperidine. rsc.org The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome of this reduction.

Furthermore, the hydroxyl group of 2-methylpiperidin-4-ol can be a site for various functional group interconversions. It can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 4-position. The secondary amine in the piperidine ring can undergo N-alkylation, N-acylation, or be protected with a suitable protecting group to allow for selective reactions at other parts of the molecule. For instance, the N-Boc protected form of a related piperidine has been used in kinetic resolution studies. The ability to perform these transformations selectively is crucial for the synthesis of complex derivatives.

Optimization of Reaction Conditions for Efficient Synthesis

The efficiency and selectivity of a synthetic route are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst loading, and reaction time is crucial for maximizing the yield and diastereoselectivity of the desired product. researchgate.net

In the diastereoselective synthesis of 2-methylpiperidin-4-ol, the choice of solvent and temperature can significantly influence the stereochemical outcome of the ring-forming reaction. For instance, in aza-Prins cyclizations to form 4-hydroxypiperidines, the solvent and the nature of the acid catalyst can affect the diastereomeric ratio of the product. researchgate.net Lowering the reaction temperature can sometimes enhance the kinetic control of a reaction, leading to a higher diastereoselectivity. nih.gov

The final step of forming the hydrochloride salt also requires consideration of optimal conditions. Typically, this is achieved by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or dichloromethane, with a solution of hydrogen chloride in an organic solvent or as a gas. nih.gov The choice of solvent is important to ensure the precipitation of the hydrochloride salt in high yield and purity. Anhydrous conditions are often preferred to prevent the formation of hydrates. The temperature at which the salt formation is carried out can also affect the crystal form and purity of the final product.

Table 2: Factors to Consider in Reaction Optimization

| Parameter | Influence on Synthesis | Example |

| Temperature | Can affect reaction rate and stereoselectivity. Lower temperatures often favor the kinetic product. | In some aldol (B89426) reactions, lower temperatures lead to higher diastereoselectivity. |

| Solvent | Can influence the solubility of reactants, the stability of intermediates, and the course of the reaction. | The use of a non-polar solvent like toluene (B28343) versus a polar aprotic solvent can alter the stereochemical outcome of aza-Prins cyclizations. researchgate.net |

| Catalyst | The choice and loading of a catalyst are critical for enantioselective reactions. | In asymmetric hydrogenations, the chiral ligand on the metal catalyst determines the enantioselectivity. dicp.ac.cn |

| Reagent Stoichiometry | The ratio of reactants can impact yield and prevent side reactions. | Using a slight excess of the limiting reagent can drive the reaction to completion. |

| pH (for salt formation) | Crucial for the complete protonation and precipitation of the hydrochloride salt. | The addition of HCl should be monitored to ensure the correct stoichiometry for salt formation. |

Stereochemical Investigations and Conformational Analysis of 2 Methylpiperidin 4 Ol Hydrochloride Systems

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Pathways

The synthesis of 2-Methylpiperidin-4-ol (B1630746) hydrochloride can result in a mixture of stereoisomers due to the presence of two chiral centers at positions 2 and 4. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are an enantiomeric pair with a cis relationship between the methyl and hydroxyl groups, while the (2R,4S) and (2S,4R) pair are enantiomers with a trans relationship.

The stereochemical outcome of synthetic routes is highly dependent on the chosen methodology. For instance, diastereoselective syntheses aim to preferentially form one diastereomer (cis or trans) over the other. A recent strategy has demonstrated a highly diastereoselective route to access cis-4-hydroxy-2-methyl piperidine (B6355638) derivatives starting from chiral β-enaminoesters. rsc.org Such methods are crucial for producing specific isomers required for pharmacological studies. nih.govacs.org

Assessing the diastereomeric and enantiomeric purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective technique for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to distinguish between enantiomers and diastereomers.

| Method | Principle | Application in 2-Methylpiperidin-4-ol Analysis |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Separation and quantification of the (2R,4R), (2S,4S), (2R,4S), and (2S,4R) isomers to determine enantiomeric and diastereomeric purity. |

| NMR Spectroscopy | Diastereomers have distinct NMR spectra. Chiral shift reagents can induce chemical shift differences in enantiomers. | Determination of diastereomeric ratio (cis/trans). With chiral auxiliaries, it can be used to assess enantiomeric excess. |

| X-ray Crystallography | Provides the absolute configuration of a crystalline compound. | Unambiguous determination of the stereochemistry of a single isomer, such as (2R, 4R, 6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid hydrochloride. rsc.org |

Influence of Stereochemistry on Molecular Recognition and Biological Activity

Stereochemistry is a critical determinant of a molecule's biological activity. mdpi.com The specific 3D arrangement of atoms in enantiomers and diastereomers dictates how they interact with chiral biological targets like enzymes and receptors. mdpi.comfrontiersin.org It is well-established that different stereoisomers of a drug can exhibit significantly different pharmacological, and toxicological profiles. nih.gov

The principle of stereospecificity is fundamental in drug design. One enantiomer may fit perfectly into a receptor's binding site, eliciting a strong therapeutic response, while its mirror image may have a weak fit, no activity, or even produce adverse effects. Therefore, the synthesis and evaluation of individual stereoisomers of 2-Methylpiperidin-4-ol are essential to identify the most active and safest candidate for potential therapeutic applications.

| Isomer Type | Potential Biological Implication | Example Principle |

| Enantiomers | Can have different potencies and effects (e.g., one active, one inactive or toxic). | The differential activity of pinene enantiomers, where positive enantiomers show microbicidal effects while negative ones do not. mdpi.com |

| Diastereomers | Have different physical properties and can exhibit distinct biological activities and potencies. | In 3-Br-acivicin derivatives, isomers with the natural (5S, αS) configuration were significantly more active than their diastereomers. mdpi.com |

Conformational Dynamics of Substituted Piperidine Rings

The piperidine ring is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. ias.ac.inacs.org In 2-Methylpiperidin-4-ol hydrochloride, the protonated nitrogen and the substituents at C2 and C4 influence the conformational equilibrium. The chair conformation can exist in two forms that rapidly interconvert via a ring-flip process.

For a given diastereomer (e.g., cis or trans), the substituents can occupy either axial (a) or equatorial (e) positions. The relative stability of these conformers is governed by steric interactions. Generally, bulky substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

Trans Isomers ((2R,4S)/(2S,4R)) : Can exist in two chair conformations: (2e, 4a) or (2a, 4e). The preferred conformation will be the one where the larger group (methyl vs. hydroxyl) occupies the equatorial position.

Cis Isomers ((2R,4R)/(2S,4S)) : Can exist as either a diequatorial (2e, 4e) or a diaxial (2a, 4a) conformer. The diequatorial conformer is generally much more stable due to the avoidance of significant 1,3-diaxial strain. ias.ac.in

Computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are used to study these conformational preferences. nih.gov For example, the coupling constants between adjacent protons in the ¹H NMR spectrum can provide information about their dihedral angles and thus help deduce the dominant chair conformation. While the chair form is most common, high-energy twist-boat conformations can sometimes be stabilized by interactions with protein binding sites. acs.org

| Conformer | Substituent Orientations | Relative Stability | Key Steric Interactions |

| cis-Diequatorial | 2-Me (e), 4-OH (e) | High | Minimal steric strain. |

| cis-Diaxial | 2-Me (a), 4-OH (a) | Low | Significant 1,3-diaxial interactions. |

| trans-(e,a) | 2-Me (e), 4-OH (a) | Moderate | Dependent on relative steric bulk. |

| trans-(a,e) | 2-Me (a), 4-OH (e) | Moderate | Dependent on relative steric bulk. |

Strategies for Chiral Resolution and Separation of Isomers

Since chemical synthesis often produces a mixture of stereoisomers, their separation, or resolution, is a crucial process for obtaining stereochemically pure compounds. nih.gov

One classical method is diastereomeric salt formation . This involves reacting the racemic mixture of the piperidine base with a single enantiomer of a chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid). googleapis.comgoogle.com This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. Once separated, the pure enantiomer of the piperidine can be recovered by treatment with a base.

Chromatographic methods are also widely used. 111.68.96 Preparative chiral HPLC, as mentioned earlier, can be scaled up to separate larger quantities of enantiomers.

A more modern approach is asymmetric synthesis , where the goal is to synthesize a single desired stereoisomer directly, avoiding the need for resolution. nih.govacs.org This can be achieved using chiral catalysts or chiral auxiliaries that control the stereochemistry of the reaction. Another technique is kinetic resolution , where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.gov

| Resolution Strategy | Principle | Advantages |

| Diastereomeric Salt Formation | A racemic mixture is converted into a mixture of diastereomers, which are then separated based on different physical properties (e.g., solubility). googleapis.com | Well-established, can be cost-effective for large scales. |

| Chiral Chromatography | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | High purity achievable, applicable to a wide range of compounds. |

| Asymmetric Synthesis | A specific stereoisomer is synthesized directly using chiral starting materials, reagents, or catalysts. acs.org | Highly efficient, avoids waste of unwanted isomers. |

| Kinetic Resolution | One enantiomer of a racemate reacts faster than the other, allowing for their separation. nih.gov | Can provide access to both enantiomers (unreacted starting material and product). |

Derivatization and Structural Diversification Strategies Utilizing 2 Methylpiperidin 4 Ol Hydrochloride

Formation of N-Substituted 2-Methylpiperidin-4-ol (B1630746) Derivatives

The secondary amine of the 2-methylpiperidin-4-ol core is a primary site for derivatization, allowing for the introduction of a wide range of substituents. These modifications are typically achieved through standard organic transformations such as N-alkylation, N-acylation, and reductive amination. The choice of reaction conditions and reagents allows for precise control over the nature of the substituent, which can significantly alter the physicochemical properties of the resulting molecule.

Common strategies for N-substitution include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkyl derivatives.

Eschweiler-Clarke Reaction: A specific method for N-methylation, which can be adapted to introduce isotopically labeled methyl groups. nih.gov

These reactions lead to a diverse library of compounds with varied steric and electronic properties at the nitrogen atom. nih.gov

| Substitution Type | Reagent Class | Functional Group Introduced | Example Reaction |

| N-Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) bromide) | Alkyl (e.g., Benzyl) | Reaction with benzyl bromide and a non-nucleophilic base. |

| N-Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Acyl (e.g., Benzoyl) | Schotten-Baumann reaction with benzoyl chloride. nih.gov |

| N-Arylation | Aryl Halide | Aryl | Buchwald-Hartwig amination with an aryl bromide. |

| Reductive Amination | Aldehyde (e.g., Formaldehyde) | Alkyl (e.g., Methyl) | Reaction with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride. |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | Sulfonyl (e.g., Tosyl) | Reaction with tosyl chloride in the presence of a base. |

Hydroxyl Group Functionalization for Scaffold Modification

The hydroxyl group at the C-4 position represents a second key site for chemical modification, enabling further diversification of the 2-methylpiperidin-4-ol scaffold. The reactivity of this secondary alcohol allows for transformations such as oxidation, esterification, and etherification. mdpi.com These modifications can be used to introduce new functionalities, alter polarity, or provide a handle for subsequent reactions.

Key functionalization strategies include:

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 2-methyl-4-oxopiperidine, using various oxidizing agents (e.g., PCC, Swern oxidation). This ketone is a crucial intermediate for many subsequent transformations, including the construction of spirocyclic and fused ring systems. rsc.org

Esterification: Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides) under appropriate conditions yields esters. This is a common method for creating prodrugs or modifying the lipophilicity of a molecule.

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.

Protection: The hydroxyl group can be protected with a silyl (B83357) group (e.g., TBDMS) to prevent its reaction during transformations at other parts of the molecule, such as the nitrogen atom. rsc.org

| Reaction Type | Reagent(s) | Resulting Functional Group | Significance |

| Oxidation | CrO₃, PCC, DMP | Ketone | Key intermediate for spirocyclization and condensation reactions. rsc.org |

| Esterification | Acyl chloride, Carboxylic acid + coupling agent | Ester | Modifies polarity and steric bulk. |

| Etherification | Alkyl halide + Base (e.g., NaH) | Ether | Introduces stable alkyl or aryl chains. |

| Silylation (Protection) | TBDMSCl, Imidazole | Silyl Ether | Allows for selective reaction at the nitrogen atom. rsc.org |

Incorporation into Fused Heterocyclic Ring Systems

The piperidine (B6355638) ring of 2-methylpiperidin-4-ol can serve as a foundational scaffold for the construction of more complex, fused heterocyclic systems. By utilizing the inherent functionality of the piperidine ring or its derivatives, new rings can be annulated to create bicyclic and polycyclic structures. ias.ac.inresearchgate.net

The synthesis of tetrahydropyrido-pyridine systems involves the formation of a new pyridine (B92270) ring fused to the existing piperidine core. One common strategy involves using a derivative of 2-methylpiperidin-4-one (B1587250) as a starting point. A sequence of reactions can be employed to build the second ring, often involving the introduction of functionality at the C-3 or C-5 position of the piperidine ring, followed by a cyclization step. For example, a 1,5-dicarbonyl precursor can be generated and subsequently cyclized with an amine source, such as ammonia, to form the fused pyridine ring.

The construction of tetrahydropyrido[4,3-d]pyrimidine scaffolds is a well-established strategy in medicinal chemistry. mdpi.com This synthesis typically begins with the oxidation of 2-methylpiperidin-4-ol to the corresponding ketone. The resulting N-protected 2-methyl-4-oxopiperidine can then undergo further modification, such as formylation or carboxylation at the C-3 position, to generate a β-ketoester or a related precursor. nih.gov This intermediate is then subjected to a cyclocondensation reaction with a suitable dinucleophile, such as urea (B33335), thiourea, or guanidine, to form the fused pyrimidine (B1678525) ring. nih.govfoliamedica.bg

A general synthetic route is outlined below:

Protection & Oxidation: The nitrogen of 2-methylpiperidin-4-ol is protected (e.g., with a benzyl group), and the hydroxyl group is oxidized to a ketone.

Functionalization: The resulting 1-benzyl-2-methylpiperidin-4-one (B1278940) is functionalized at the C-3 position to introduce a carboxylate or equivalent group. nih.gov

Cyclocondensation: The intermediate is reacted with urea or a substituted amidine in the presence of a base to facilitate ring closure, forming the tetrahydropyrido[4,3-d]pyrimidine core. nih.gov

| Step | Intermediate | Key Reagents | Purpose |

| 1 | N-Benzyl-2-methylpiperidin-4-one | Benzyl bromide, PCC | Prepare the key ketone precursor. |

| 2 | Methyl 1-benzyl-2-methyl-4-oxo-piperidine-3-carboxylate | NaH, Dimethyl carbonate | Introduce the necessary functionality for cyclization. nih.gov |

| 3 | 6-Benzyl-7-methyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | Urea, Sodium methoxide | Form the fused pyrimidine ring. nih.gov |

Synthesis of Spirocyclic Systems from 2-Methylpiperidin-4-ol Hydrochloride

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in drug discovery. This compound is a valuable precursor for the synthesis of spiro-piperidines. The synthetic strategy invariably involves the initial oxidation of the C-4 hydroxyl group to a ketone. The resulting 2-methylpiperidin-4-one provides the necessary spiro-center for subsequent ring-forming reactions.

One common approach is the addition of an aryllithium intermediate, which contains an ortho-tethered functional group, to the N-protected 2-methylpiperidin-4-one. nih.gov The resulting tertiary alcohol can then undergo an intramolecular cyclization to form the spirocyclic system. Various methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems have been developed using related strategies. nih.gov

| Spirocyclic System | Key Intermediate | General Synthetic Approach | Reference |

| Spiro[piperidine-4,1'-isobenzofuran] | N-Boc-2-methylpiperidin-4-one | Addition of 2-lithiobenzaldehyde derivative followed by acid-catalyzed cyclization. | Based on nih.gov |

| 2,7-Diazaspiro[3.5]nonane (Spiro-azetidine) | N-Boc-2-methylpiperidin-4-one | Nitrile lithiation/alkylation chemistry. | nih.gov |

| 2,8-Diazaspiro[4.5]decane (Spiro-pyrrolidine) | N-Boc-2-methylpiperidin-4-one | 1,4-addition with nitroalkanes, followed by reduction and cyclization. | nih.gov |

Strategic Introduction of Deuterium (B1214612) for Mechanistic Studies

The introduction of deuterium, a stable isotope of hydrogen, into a molecule is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. chem-station.com The principle lies in the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a slower rate for reactions involving C-D bond cleavage compared to C-H bond cleavage. chem-station.com

2-Methylpiperidin-4-ol can be strategically labeled with deuterium at various positions:

N-Deuteriomethyl Group: A singly deuterated methyl group (–CH₂D) can be installed on the piperidine nitrogen using a modified Eschweiler-Clarke reaction with formic acid-d₂ and unlabeled formaldehyde. nih.gov This specific labeling is useful for conformational studies and investigating long-range spin-spin couplings in NMR spectroscopy. nih.gov

C-4 Position: The ketone derived from the oxidation of 2-methylpiperidin-4-ol can be reduced with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom stereoselectively at the C-4 position. This can be used to trace the fate of the hydroxyl group in subsequent reactions.

Other Ring Positions: Deuterium can be introduced at positions alpha to the carbonyl in the ketone intermediate through base-catalyzed H/D exchange in a deuterated solvent like D₂O.

These labeling experiments provide invaluable insight into the transition states of reactions and the behavior of molecules in biological systems. researchgate.netresearchgate.net

| Position of Label | Deuterating Reagent | Purpose of Labeling |

| Nitrogen (N-CH₂D) | Formic acid-d₂ / Formaldehyde | Mechanistic and conformational NMR studies. nih.gov |

| Carbon-4 (C-D) | Sodium borodeuteride (NaBD₄) | Probing reactions at the hydroxyl center; Stereochemical analysis. |

| Carbon-3 or Carbon-5 | Base (e.g., NaOD) in D₂O | Studying reactions involving enolate intermediates. |

Computational Chemistry and Molecular Modeling in 2 Methylpiperidin 4 Ol Hydrochloride Research

Pharmacophore Model Development for Receptor Interaction Analysis

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. columbiaiop.ac.innih.gov

In the study of piperidine (B6355638) derivatives, pharmacophore models are instrumental in understanding their interactions with various receptors. For instance, research on piperidine and piperazine (B1678402) derivatives targeting both serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors has utilized pharmacophore modeling to design dual antagonists for conditions like schizophrenia. researchgate.net These models typically identify a combination of features, including acceptor and hydrophobic sites, aromatic rings, and positively ionizable centers, that are crucial for binding. researchgate.net

One of the pioneering pharmacophore models for sigma receptor 1 (S1R) ligands, a target for many piperidine-based compounds, suggested the presence of two hydrophobic pockets connected by a central positively ionizable group. nih.gov The specific distance between these hydrophobic features is a key determinant of ligand potency and selectivity. nih.gov By aligning a set of known active ligands, computational chemists can generate a common features pharmacophore hypothesis, which can then be used to screen large virtual libraries for new molecules with the potential for similar biological activity. columbiaiop.ac.in The development of such models is an iterative process, refined as more structural and activity data become available.

Table 1: Common Pharmacophore Features in Piperidine Derivative Research

| Feature | Description | Role in Receptor Binding |

| Hydrogen Bond Acceptor (A) | An atom or group with a lone pair of electrons (e.g., oxygen, nitrogen). | Forms hydrogen bonds with donor groups in the receptor active site. |

| Hydrogen Bond Donor (D) | An atom with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH). | Forms hydrogen bonds with acceptor groups in the receptor active site. |

| Hydrophobic (H) | A non-polar group (e.g., alkyl, aryl). | Engages in van der Waals and hydrophobic interactions with non-polar residues in the binding pocket. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system (e.g., phenyl ring). | Participates in π-π stacking or hydrophobic interactions. |

| Positive Ionizable (P) | A group that can carry a positive charge at physiological pH (e.g., a basic amine). | Forms ionic interactions or salt bridges with negatively charged residues in the receptor. |

This table summarizes the fundamental pharmacophore features and their significance in the interaction between ligands like piperidine derivatives and their biological targets.

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org It is widely used to predict the binding mode and affinity of small molecules, such as derivatives of 2-Methylpiperidin-4-ol (B1630746), to the active site of a protein. This method is crucial for understanding the molecular basis of ligand-target interaction and for virtual screening of compound libraries. researchgate.net

In research involving piperidine derivatives, docking studies have been applied to a wide array of biological targets. For example, novel piperidine derivatives have been docked into the active site of the dopamine D2 receptor to predict their binding modes. tandfonline.comfigshare.com Similarly, computational studies have explored the potential of piperidine derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov These docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket.

The results of docking are often quantified by a scoring function, which estimates the binding free energy of the ligand-protein complex. Lower binding energy values typically indicate a more stable complex and potentially higher affinity. For instance, in a study designing potential HDM2 inhibitors, newly designed piperidine-based molecules were docked, and the top-scoring compounds, with binding energies of -6.639 and -6.305 kcal/mol, were selected for further investigation. researchgate.net These predictions are often followed by more rigorous computational methods like molecular dynamics simulations to validate the stability of the predicted binding pose. nih.govresearchgate.net

Table 2: Example Molecular Docking Results for Piperidine Derivatives Against Various Targets

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| N-functionalized piperidines | Dopamine Receptor D2 | Not specified | Not specified |

| Piperidine-based compounds | SARS-CoV-2 Mpro | -4.29 to -6.78 | Not specified |

| Piperidine-derived compounds | HDM2 | -6.305 to -6.639 | Not specified |

| Pyridopyrimidine derivatives | 3PBL | Not specified | Not specified |

This table presents a summary of findings from various molecular docking studies on piperidine derivatives, highlighting the range of targets and predicted binding energies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

QSAR studies on piperidine derivatives have been conducted to model various biological endpoints. For example, the Monte Carlo optimization technique has been used to develop QSAR models for the cardiotoxicity of piperidine derivatives, achieving high determination coefficients (in the range of 0.90–0.94) for the external validation set. nih.gov This indicates a strong predictive power of the model.

Another approach, group-based QSAR (G-QSAR), has been employed to develop models for piperidine-derived compounds that inhibit the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net In such studies, a dataset of molecules with known activities is used to build the model. The chemical structures are represented by various descriptors (e.g., topological, electronic, steric), and statistical methods are used to create the correlation equation. The resulting model can then be used to screen a virtual library of related compounds to prioritize those with the highest predicted activity for synthesis and testing. researchgate.net

Table 3: Statistical Parameters in QSAR Model Validation

| Parameter | Description | Desired Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through internal validation (e.g., leave-one-out). | Close to 1 |

| External Validation r² | The coefficient of determination for an external test set of compounds not used in model building. | Close to 1 |

This table outlines key statistical metrics used to assess the quality and predictive power of QSAR models.

Conformational Analysis and Energy Landscape Calculations of Piperidine Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com For flexible molecules like piperidine derivatives, understanding the preferred conformations and the energy differences between them is essential, as the bioactive conformation (the shape the molecule adopts when binding to its target) is often one of the low-energy conformers.

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. Substituents on the ring can exist in either an axial or equatorial position. The relative stability of these positions is a key aspect of the conformational analysis of compounds like 2-Methylpiperidin-4-ol. Molecular mechanics calculations can be used to quantitatively predict the conformational free energies of substituted piperidines. nih.gov For 4-substituted piperidines, the conformational energies are often very similar to those of analogous cyclohexanes. nih.gov

Computational studies have investigated the minimum-energy conformers of various N-substituted piperidines using Density Functional Theory (DFT) methods. researchgate.net After identifying the lowest energy conformers, their relative populations can be estimated using the Boltzmann weighting factor. This analysis provides a picture of the conformational landscape—the collection of all accessible conformations and their relative energies. researchgate.netamanote.com This landscape is crucial as it dictates the probability of the molecule being in the correct shape to interact with its biological target. For piperidinium (B107235) salts, electrostatic interactions between the protonated nitrogen and other substituents can significantly influence the conformational preferences, sometimes even reversing them compared to the free base. nih.gov

In Vitro Biological Activity Investigations of 2 Methylpiperidin 4 Ol Hydrochloride Derived Compounds

Receptor Modulation Studies

Derivatives of the 2-methylpiperidin-4-ol (B1630746) core have been synthesized and evaluated for their ability to modulate the activity of several key receptors, demonstrating roles as both antagonists and allosteric modulators.

C5a Receptor Antagonism and Allosteric Modulation

The complement component C5a is a potent inflammatory peptide, and its receptor, C5aR1, is a therapeutic target for inflammatory diseases. nih.gov Peptide-based antagonists derived from the C-terminus of C5a have led to the development of potent inhibitors. One such example is the cyclic hexapeptide PMX53 (AcF-[OPdChaWR]), a potent C5a receptor antagonist with an IC50 of 20 nM on human polymorphonuclear leukocytes (PMNs). nih.gov Studies on C5a receptor antagonists have revealed that they can exhibit insurmountable antagonism, where increasing concentrations of the antagonist progressively reduce the maximum response to the agonist (C5a).

Allosteric modulation represents another mechanism by which compound activity is investigated. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding induces a conformational change in the receptor, thereby altering its affinity or efficacy for the endogenous ligand. This mechanism has been explored for various G protein-coupled receptors (GPCRs), including the C5a receptor.

Cholinergic System Activity and Selectivity

The cholinergic system, integral to functions like memory and cognition, is modulated by acetylcholine (B1216132) (ACh). mdpi.com Adenosine A2A receptors (A2ARs), which are highly expressed in the central nervous system, can modulate the release of several neurotransmitters, including acetylcholine. mdpi.com The development of selective A2AR antagonists is a strategy for addressing neurodegenerative diseases. mdpi.com Piperidine (B6355638) derivatives are among the scaffolds used to design such antagonists, aiming to enhance cholinergic neurotransmission indirectly. mdpi.com

Muscarinic Receptor Binding and Antagonism

Muscarinic acetylcholine receptors (mAChRs) are central to the parasympathetic nervous system and are divided into five subtypes (M1-M5). researchgate.net The development of subtype-selective muscarinic ligands is a key goal in medicinal chemistry. The piperidine ring is a common feature in many muscarinic antagonists. nih.gov

Research into a series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines revealed that the nature of the alkyl substituent determines whether the compound acts as an agonist or an antagonist. nih.gov Derivatives with unbranched alkyl chains (C1-C8) were found to be agonists, while those with branched or cyclic substituents acted as antagonists. nih.gov For instance, the N-desmethyl analogue of a potent agonist was also a potent agonist, but the addition of a methyl group at the 5- or 6-position of the piperidine ring resulted in antagonists with lower receptor affinity. nih.gov

Studies on fluorodexetimide analogues, potent muscarinic antagonists, showed high binding in mAChR-rich brain regions like the cortex and striatum, which could be blocked by co-administration of other antagonists like dexetimide (B1670337) or atropine. nih.gov This demonstrates the competitive nature of binding at these receptors.

Enzyme Interaction and Inhibition Assays

Derivatives based on the piperidine scaffold have been extensively tested for their inhibitory effects on various enzymes, particularly those involved in neurotransmitter degradation.

One of the primary targets is acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE increases the levels and duration of action of acetylcholine in the synapse. Butyrylcholinesterase (BChE) also plays a role in cholinergic neurotransmission.

In one study, a series of indanone-piperidine derivatives were synthesized and evaluated as AChE inhibitors. nih.gov The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as a highly potent inhibitor with an IC50 value of 5.7 nM for AChE. nih.gov It also demonstrated high selectivity, being 1250 times more selective for AChE over BChE. nih.gov

Another study on pyridazinobenzylpiperidine derivatives found that several compounds were potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576). mdpi.com Compound S5 showed the highest potency against MAO-B with an IC50 of 0.203 μM and a selectivity index of 19.04 over MAO-A. mdpi.com

Derivatives have also been tested against other enzymes. A series of azinane-triazole compounds showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The most active compounds in this series exhibited inhibition that was 1.4-fold greater than the standard reference, acarbose (B1664774). nih.gov

| Compound | Target Enzyme | IC50 Value (μM) | Selectivity | Reference |

|---|---|---|---|---|

| Donepezil | AChE | 0.0057 | 1250-fold over BChE | nih.gov |

| Compound S5 | MAO-B | 0.203 | 19.04-fold over MAO-A | mdpi.com |

| Compound S15 | MAO-A | 3.691 | - | mdpi.com |

| Azinane-Triazole Derivatives | α-glucosidase | 1.4-fold more active than acarbose (375.82 ± 1.76 μM) | nih.gov |

Mechanistic Elucidation of Biological Effects at the Molecular Level

Understanding the molecular mechanisms of these derivatives is key to optimizing their design. For cholinergic agents, the interaction with muscarinic receptors involves specific structural features. An essential component is the "onium group" (a positively charged nitrogen), which binds to a negatively charged aspartic acid residue within the transmembrane helices of the receptor. uomus.edu.iq The size and substitution of this group are critical; substituents larger than a methyl group can decrease activity due to steric hindrance and diffusion of the positive charge. uomus.edu.iq

The "five-atom rule" suggests that for maximal muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen. uomus.edu.iq Altering the length of this atomic chain reduces activity. uomus.edu.iq

Kinetic studies provide further mechanistic insight. For histamine (B1213489) H1 receptor antagonists, which often contain a piperidine or similar amine moiety, cyclizing the aromatic head group can significantly prolong the drug-target residence time. nih.gov This is because features like the number of rotatable bonds and the presence of ring structures can influence the dissociation rate (k_off) of the ligand from its receptor. nih.gov

Structure-Activity Relationship (SAR) Derivation

SAR studies are fundamental to understanding how chemical structure relates to biological activity and are crucial for rational drug design.

For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines acting on opioid receptors, it was found that substitution at the 3-position of the piperidine ring is a key determinant of antagonist properties. acs.orgnih.gov The N-substituent, in this case, primarily influences antagonist potency and receptor selectivity rather than determining the mode of action (agonist vs. antagonist). nih.gov

In the development of AChE inhibitors, SAR studies revealed that replacing a flexible side chain with a more rigid isoindoline (B1297411) moiety enhanced potency. nih.gov Further investigation showed that this could be replaced by an indanone group without a significant loss of activity, leading to the discovery of highly potent inhibitors like Donepezil. nih.gov

For muscarinic agonists and antagonists of the tetrahydropyridine (B1245486) type, SAR analysis demonstrated that unbranched C1-8 alkyl substituents on the oxadiazole ring led to agonist activity, while branched or cyclic groups resulted in antagonists. nih.gov This highlights how subtle changes in substituent shape and size can switch a compound's functional effect from agonism to antagonism.

SAR studies on a series of 4-azaindole-2-piperidine compounds showed that introducing unsaturation to the piperidine ring led to a ten-fold increase in potency against Trypanosoma cruzi. dndi.org However, further modifications to other parts of the molecule did not consistently improve activity, indicating complex SARs. dndi.org

Strategic Applications of 2 Methylpiperidin 4 Ol Hydrochloride As a Versatile Chemical Building Block

Enabling Scaffold for Novel Therapeutic Agent Development

The piperidine (B6355638) moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds capable of binding to multiple, diverse protein targets. 2-Methylpiperidin-4-ol (B1630746) hydrochloride provides a robust starting point for developing novel therapeutic agents by offering a combination of a basic nitrogen atom, a stereocenter, and a hydroxyl group for further chemical modification.

Researchers have utilized this scaffold in the synthesis of a wide range of potential therapeutics. For instance, derivatives of 2-methylpiperidin-4-ol have been investigated as acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. The stereochemistry of the methyl and hydroxyl groups on the piperidine ring is crucial for achieving specific interactions within the active site of the enzyme. Furthermore, the general 2-(piperidin-4-yl)-1H-benzo[d]imidazole framework has been used to develop potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The 2-methylpiperidin-4-ol scaffold can be integrated into such systems to explore new structure-activity relationships (SAR). The versatility of the piperidine ring also allows for its incorporation into agents targeting a variety of other conditions, including diabetes and cancer.

Diastereoselective synthesis methods have been developed to produce specific stereoisomers of 2-methylpiperidin-4-ol, such as the (2S,4S) configuration. This stereochemical control is paramount in drug development, as different isomers of a molecule can have vastly different biological activities and pharmacological profiles. The ability to synthesize enantiomerically pure versions of this building block allows for the creation of more selective and potent drug candidates.

| Therapeutic Target/Application | Base Scaffold/Derivative Class | Potential Indication |

| Acetylcholinesterase (AChE) | (2S,4S)-2-Methylpiperidin-4-ol Derivatives | Alzheimer's Disease |

| Inflammation (NO, TNF-α) | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | Inflammatory Diseases |

| Dipeptidyl peptidase-4 (DPP-4) | Piperidine-containing inhibitors | Type 2 Diabetes |

| Kinase Inhibitors | Piperazine (B1678402)/Piperidine hybrids | Cancer |

Contributions to Lead Optimization and Drug Design Programs

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET). 2-Methylpiperidin-4-ol hydrochloride is a valuable tool in this process due to its distinct structural features that can be systematically altered.

The key attributes of this scaffold for lead optimization include:

Stereochemical Complexity : The presence of stereocenters at positions 2 and 4 allows for the exploration of geometric isomers (cis/trans). Fine-tuning the spatial arrangement of the methyl and hydroxyl groups can drastically improve binding affinity and selectivity for the target protein, as demonstrated in the development of γ-secretase inhibitors where piperidine stereochemistry was key.

Hydrogen Bonding Capability : The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor. This is a critical feature for anchoring a drug molecule into the binding pocket of a target protein. This hydroxyl group can also be converted into an ether or ester to modulate properties like lipophilicity and metabolic stability.

Metabolic Stability : The methyl group at the 2-position can act as a metabolic shield, preventing or slowing down the enzymatic degradation of the piperidine ring at that position. This can lead to improved bioavailability and a longer duration of action for the drug candidate.

The process of optimizing a lead compound often involves the parallel synthesis of a library of analogues. Using this compound as a starting material, chemists can systematically modify each of its functional handles to build a detailed structure-activity relationship (SAR) profile, guiding the design of a final drug candidate with an optimal balance of properties.

| Structural Modification | Potential Impact on Drug Properties | Rationale |

| Inversion of Stereocenter | Improved Potency/Selectivity | Optimizes fit in a chiral binding pocket. |

| Etherification of 4-OH group | Increased Lipophilicity, Altered H-bonding | Modulates cell permeability and target interactions. |

| N-Alkylation/N-Arylation | Altered Basicity, New Interactions | Modulates pKa and explores additional binding space. |

| Addition of substituents | Block Metabolic Hotspots | Increases in vivo half-life and bioavailability. |

Precursor for Advanced Organic Materials Synthesis

While the primary applications of this compound are in medicinal chemistry, its structural features also make it a potentially useful precursor for the synthesis of advanced organic materials. The bifunctional nature of the molecule—containing both a secondary amine and a secondary alcohol—allows it to be incorporated into larger, complex molecular architectures.

One area of application for related piperidine building blocks is in the construction of highly rigid and pre-organized macrocycles. For example, 4,4-piperidinediol hydrochloride, a structurally similar compound, serves as a key building block for creating bis-bispidine tetraazamacrocycles. These complex structures are synthesized through modular approaches that allow for the precise incorporation of different functional groups. Such macrocycles are of interest in materials science for their ability to act as selective ligands for metal ions, with potential applications in catalysis, sensing, or separation technologies. The defined stereochemistry of 2-methylpiperidin-4-ol could be exploited to create chiral macrocycles, which are valuable in asymmetric catalysis.

Furthermore, the secondary amine and hydroxyl groups are suitable for polymerization reactions. The hydroxyl group can be used to initiate ring-opening polymerizations of cyclic esters (e.g., lactide, caprolactone) to form biodegradable polyesters with a piperidine end-group. The secondary amine can be used in step-growth polymerizations to form polyamides or polyurethanes. The incorporation of the rigid, cyclic piperidine structure into a polymer backbone can significantly impact the material's thermal and mechanical properties, such as its glass transition temperature and modulus. While the literature on the specific use of this compound in materials science is not extensive, its chemical functionality is analogous to other monomers used to create specialized polymers and functional organic materials.

Advanced Analytical Techniques for Characterization of 2 Methylpiperidin 4 Ol Hydrochloride and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-methylpiperidin-4-ol (B1630746) hydrochloride and for separating it from related substances, impurities, or other derivatives. Reversed-phase HPLC (RP-HPLC) is commonly utilized for piperidine (B6355638) derivatives. researchgate.netnih.gov This method allows for the separation of compounds based on their hydrophobicity.

The selection of the stationary phase (column), mobile phase composition, flow rate, and detector is critical for achieving optimal separation. For polar compounds like piperidinols, a C18 column is a common choice. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or heptafluorobutyric acid) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netptfarm.pl Gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate compounds with a range of polarities. unodc.org UV detection is frequently used if the molecule contains a chromophore or if a derivatizing agent is used. nih.govptfarm.pl

Detailed research findings indicate that a validated RP-HPLC method is crucial for both qualitative and quantitative analysis. ptfarm.pl Method validation typically includes assessing parameters such as selectivity, precision, accuracy, and linearity to ensure the data is reliable. ptfarm.pl For piperidine analysis, pre-column derivatization with an agent like 4-toluene sulfonyl chloride can be used to enhance detection and retention on the column. researchgate.netnih.gov

Table 1: Representative RP-HPLC Conditions for Piperidine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size researchgate.net |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 5mM Heptafluorobutyric acid) unodc.org |

| Elution Mode | Gradient or Isocratic unodc.org |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV/Photo Diode Array (PDA) unodc.org |

| Column Temperature | 30-40°C researchgate.netunodc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-methylpiperidin-4-ol hydrochloride. researchgate.net Through various NMR experiments, the connectivity of atoms and the stereochemical arrangement within the molecule can be determined. The primary techniques used are ¹H (proton) and ¹³C (carbon) NMR. researchgate.net

In the ¹H NMR spectrum of 2-methylpiperidin-4-ol, distinct signals are expected for the protons on the piperidine ring, the methyl group, and the hydroxyl group. The chemical shift (δ) of each proton provides information about its electronic environment. Spin-spin coupling between adjacent protons results in signal splitting (multiplicity), which helps to establish which protons are near each other.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

For complex structures, two-dimensional (2D) NMR techniques such as COSY (¹H-¹H Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the complete structure. researchgate.net COSY identifies protons that are coupled to each other, while HMQC and HMBC correlate protons with the carbons they are directly attached to or are 2-3 bonds away from, respectively. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylpiperidin-4-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~3.0 | ~55 |

| C3-H₂ | ~1.5 - 1.9 | ~45 |

| C4-H | ~3.8 | ~65 |

| C5-H₂ | ~1.5 - 1.9 | ~45 |

| C6-H₂ | ~2.8 - 3.2 | ~50 |

| C2-CH₃ | ~1.2 | ~20 |

| N-H | Variable, broad | N/A |

| O-H | Variable, broad | N/A |

Note: Predicted values are based on general principles and data from similar piperidinol structures. Actual shifts can vary based on solvent and stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net When the compound is introduced into the mass spectrometer, it is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the molecular formula.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively determine the elemental composition. rsc.org The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. The fragmentation patterns of piperidine derivatives are well-studied. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For 2-methylpiperidin-4-ol, this could lead to the loss of the methyl group or fragmentation of the ring. Other potential fragmentations include the loss of water (H₂O) from the hydroxyl group.

Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways, providing greater confidence in the structural assignment. researchgate.net

Table 3: Expected Mass Spectrometry Fragments for 2-Methylpiperidin-4-ol

| Ion | Proposed Formula | Expected m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1 | Protonated molecular ion |

| [M+H-H₂O]⁺ | C₆H₁₂N⁺ | 98.1 | Loss of water from the molecular ion |

| [M+H-CH₃]⁺ | C₅H₁₁NO⁺ | 101.1 | Alpha-cleavage, loss of methyl radical |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound, including its stereochemistry. For a molecule like 2-methylpiperidin-4-ol, which has two stereocenters (at C2 and C4), this technique can unambiguously establish the relative and absolute configuration of these centers (e.g., cis or trans, R or S). rsc.org

The technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing this pattern, a detailed 3D model of the molecule can be constructed, showing precise bond lengths, bond angles, and torsional angles. mdpi.com The piperidine ring in such compounds typically adopts a chair conformation. researchgate.net X-ray analysis can determine the positions of the substituents (methyl and hydroxyl groups) as either axial or equatorial. researchgate.net

A study on a related derivative, the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, successfully used X-ray diffraction to assign the absolute stereochemistry. rsc.org This highlights the power of the technique for definitively characterizing complex piperidine structures.

Table 4: Representative Crystallographic Data for a Piperidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| Unit Cell Dimensions | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å |

| α = 100.5°, β = 98.6°, γ = 103.8° mdpi.com | |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.573 mg/m³ mdpi.com |

Note: Data is from a representative complex piperidine derivative to illustrate typical parameters obtained from an X-ray crystallography experiment.

Future Perspectives and Emerging Research Avenues for 2 Methylpiperidin 4 Ol Hydrochloride

Development of Next-Generation Synthetic Methodologies

The synthesis of polysubstituted piperidines like 2-methylpiperidin-4-ol (B1630746) hydrochloride is a central theme in organic chemistry, driven by their prevalence in pharmaceuticals. ajchem-a.comresearchgate.net While traditional methods such as the hydrogenation of pyridine (B92270) precursors are well-established, the focus is shifting towards more efficient, stereoselective, and environmentally benign strategies. nih.gov

Recent breakthroughs include the development of novel catalytic systems and reaction cascades. For instance, chemists have explored iridium(III)-catalyzed sequential cascades that form two new carbon-nitrogen bonds in a single operation, allowing for the stereoselective synthesis of substituted piperidines from simple starting materials. nih.gov Another innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling. news-medical.net This two-step process simplifies the construction of complex piperidines by first selectively installing a hydroxyl group using enzymes and then forming new carbon-carbon bonds, thereby avoiding the need for cumbersome protecting groups and expensive precious metal catalysts like palladium. news-medical.net

Furthermore, methods like gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cascades initiated by triethylborane (B153662) are expanding the toolkit for creating highly substituted piperidine (B6355638) rings. nih.gov Strategies employing a pyridine ring-opening, ring-closing approach via Zincke imine intermediates are also being developed to generate diverse libraries of N-(hetero)arylpiperidines. chemrxiv.org These next-generation methodologies are crucial for producing specific stereoisomers of 2-methylpiperidin-4-ol and its analogues, which is vital for optimizing biological activity.

Table 1: Comparison of Modern Synthetic Methods for Piperidine Derivatives

| Method | Key Features | Catalysts/Reagents | Advantages |

|---|---|---|---|

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-stage process for modifying piperidines. | Enzymes, Nickel | Modular, cost-effective, avoids protecting groups. news-medical.net |

| Iridium(III)-Catalyzed Cascade | Stereoselective formation of two C-N bonds. | Iridium(III) complexes | High stereoselectivity, efficient. nih.gov |

| Gold(I)-Catalyzed Cyclization | Oxidative amination of non-activated alkenes. | Gold(I) complexes, Iodine(III) oxidants | Forms N-heterocycle and introduces an O-substituent simultaneously. nih.gov |

| Zincke Imine Strategy | Pyridine ring-opening and ring-closing. | (Heteroaryl)anilines | Access to diverse N-aryl piperidines, suitable for high-throughput synthesis. chemrxiv.org |

| Radical (4+2) Cycloaddition | Construction of densely substituted piperidines. | Boron radical catalysts | Access to complex substitution patterns. researchgate.net |

Discovery of Undiscovered Biological Targets and Pathways

The piperidine scaffold is a cornerstone in drug discovery, found in numerous approved drugs. enamine.netresearchgate.net Derivatives of 2-methylpiperidin-4-ol hydrochloride are being investigated for a wide range of therapeutic applications, including cancer, central nervous system (CNS) disorders, and infectious diseases. researchgate.netclinmedkaz.org Future research will focus on identifying novel biological targets and elucidating the molecular pathways through which these compounds exert their effects.

In silico methods are becoming indispensable for this purpose. Computational tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can analyze the structure of new piperidine derivatives to forecast their potential pharmacological activities and identify likely protein targets, such as enzymes, receptors, and ion channels. clinmedkaz.org This predictive power helps to direct preclinical studies toward the most promising therapeutic areas. clinmedkaz.org

For example, novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors for anti-HIV-1 therapy. nih.gov The strategic incorporation of the piperidine moiety allows for the fine-tuning of structure-activity relationships (SARs), leading to enhanced binding affinity and improved efficacy. nbinno.com By exploring derivatives of this compound, researchers can systematically probe interactions with various biological systems, potentially uncovering new mechanisms of action and first-in-class therapeutic agents for previously untreatable diseases.

Integration with Artificial Intelligence and Machine Learning in Drug Design

Exploration in Unconventional Chemical Space for Novel Functions

To move beyond the limitations of traditional "flat" molecules often found in screening collections, researchers are increasingly exploring three-dimensional (3D) chemical space. whiterose.ac.ukrsc.org The non-planar, sp³-rich structure of the piperidine ring makes this compound an ideal starting point for creating novel 3D fragments for fragment-based drug discovery. whiterose.ac.ukrsc.org

The synthesis and analysis of diverse regio- and diastereoisomers of substituted piperidines are crucial for this exploration. whiterose.ac.ukrsc.org By creating libraries of structurally unique piperidine analogues—including spirocyclic, fused, and bridged systems—medicinal chemists can access unconventional molecular shapes and properties. enamine.netnih.gov These novel scaffolds can interact with biological targets in ways that are inaccessible to more conventional, flatter molecules, potentially leading to drugs with new functions and improved pharmacokinetic properties. nih.gov

For example, modifying the piperidine ring with one- or two-carbon bridges can create conformationally constrained analogues, which can help to identify the ideal ring conformation for binding to a specific receptor. nih.gov This systematic exploration of 3D space allows for a more nuanced approach to lead optimization and the discovery of compounds with unique biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylpiperidin-4-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For this compound, consider reacting 4-hydroxy-2-methylpiperidine with hydrochloric acid under controlled pH and temperature. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended. Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- NMR (¹H and ¹³C) to confirm the piperidine ring structure, methyl group position, and hydroxyl proton environment.

- FT-IR to identify O–H (broad ~3200 cm⁻¹) and N–H stretches.

- Mass spectrometry (ESI-MS) for molecular ion validation.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC-UV or LC-MS. Store the compound in airtight containers at 2–8°C, protected from light and moisture, as recommended for structurally similar piperidine hydrochlorides .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) be resolved?